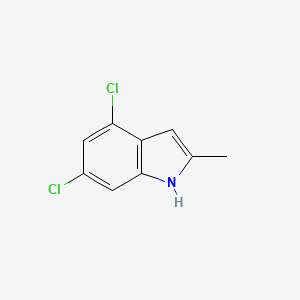

4,6-二氯-2-甲基-1H-吲哚

描述

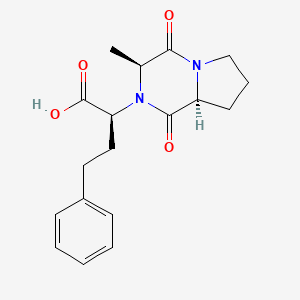

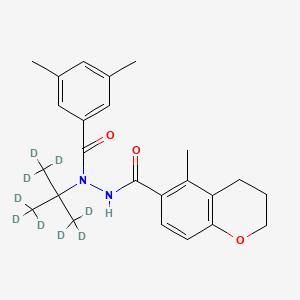

4,6-Dichloro-2-methyl-1H-indole is a trisubstituted indole . It is used in the preparation of various biologically active compounds . It is a white to yellow solid with a molecular weight of 200.07 .

Synthesis Analysis

The synthesis of 4,6-Dichloro-2-methyl-1H-indole can be achieved through various methods, including the reaction of 2-methylindole with phosphorus pentachloride and chlorine gas, the reaction of 2-methylindole with dichloromethane and aluminium chloride, and the reaction of 1,2-dichlorobenzene with methylamine in the presence of an acid catalyst.Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-2-methyl-1H-indole is represented by the linear formula C9H7Cl2N . The InChI code for this compound is 1S/C9H7Cl2N/c1-5-2-7-8(11)3-6(10)4-9(7)12-5/h2-4,12H,1H3 .Physical And Chemical Properties Analysis

4,6-Dichloro-2-methyl-1H-indole has a predicted boiling point of 336.7±37.0 °C and a predicted density of 1.408±0.06 g/cm3 . It has a predicted pKa value of 15.77±0.30 . The compound is stored at a temperature of 2-8°C .科学研究应用

Agrochemicals: Pesticides and Herbicides

Specific Scientific Field

Agrochemical research involves developing chemicals for crop protection and pest management.

Application Summary

4,6-Dichloro-2-methyl-1H-indole derivatives are investigated as potential agrochemicals. They may act as insecticides, fungicides, or herbicides. Researchers study their efficacy against pests, weeds, and plant pathogens.

Experimental Procedures

Laboratory and field trials assess the compound’s impact on target organisms. Researchers determine optimal application methods (spraying, soil treatment) and dosage. Toxicity to non-target species and environmental persistence are also evaluated.

Results and Outcomes

Effective agrochemicals based on 4,6-Dichloro-2-methyl-1H-indole contribute to sustainable agriculture. Quantitative data include mortality rates, growth inhibition, and crop yield improvements.

These are just three of the six applications. If you’d like to explore additional fields, feel free to ask! 😊

Sigma-Aldrich: 4,6-Dichloro-2-methyl-1H-indole Smolecule: Buy 4,6-Dichloro-2-methyl-1H-indole ChemicalBook: 4,6-Dichloro-2-methyl-1H-indole Synthesis of indole derivatives as prevalent moieties present in biologically active compounds

安全和危害

The compound is associated with certain hazards. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

属性

IUPAC Name |

4,6-dichloro-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N/c1-5-2-7-8(11)3-6(10)4-9(7)12-5/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUSJGONHVYQIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654100 | |

| Record name | 4,6-Dichloro-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-2-methyl-1h-indole | |

CAS RN |

886362-21-6 | |

| Record name | 4,6-Dichloro-2-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886362-21-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-chloro-6-[[8-hydroxy-4,6-disulfo-7-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-, potassium sodium salt](/img/structure/B587474.png)

![(4-Methylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587490.png)